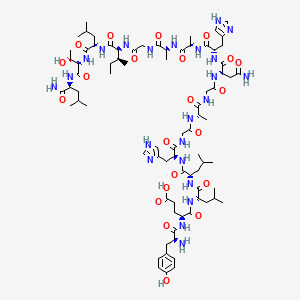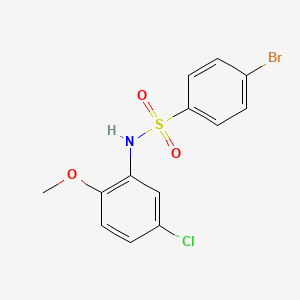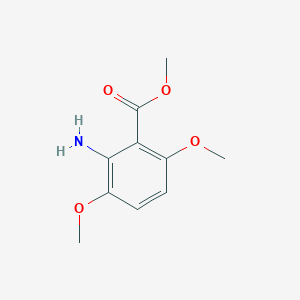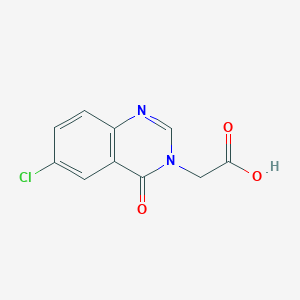
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the reaction of 6-chloro-3,4-dihydroquinazolin-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more stringent purification processes to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: A parent compound with a similar structure but without the chloro and acetic acid groups.
6-Chloro-4-oxo-3,4-dihydroquinazoline: Similar structure but lacks the acetic acid moiety.
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid: Similar but without the chloro group
Uniqueness
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid groups, which can enhance its biological activity and specificity. The chloro group can increase the compound’s lipophilicity, improving its ability to cross cell membranes, while the acetic acid group can enhance its solubility and reactivity .
Eigenschaften
Molekularformel |
C10H7ClN2O3 |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-(6-chloro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
InChI-Schlüssel |
YEMHBURPGKVPNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


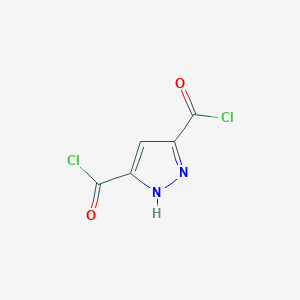


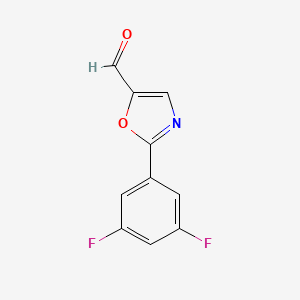
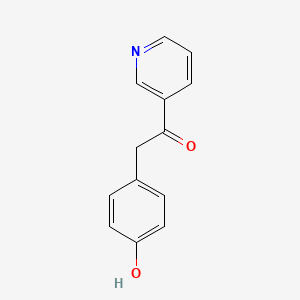
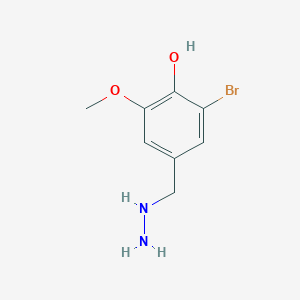
![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)

